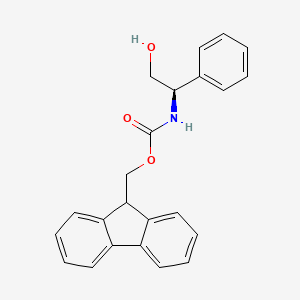

FMOC-D-PHENYLGLYCINOL

Übersicht

Beschreibung

Fmoc-D-phenylglycinol is a chemical compound with the molecular formula C23H21NO3 and a molecular weight of 359.42 . It is used in research and development .

Synthesis Analysis

This compound is used in the synthesis of peptides. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

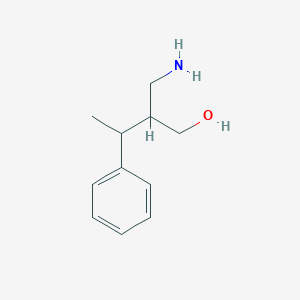

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorenyl group, which is highly fluorescent . This property makes it suitable for analysis by reversed phase HPLC .

Chemical Reactions Analysis

The Fmoc group in this compound is a base-labile protecting group used in organic synthesis . It is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

This compound has the ability to form hydrogels under certain conditions . These hydrogels have been evaluated as potential vehicles for drug delivery .

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

FMOC-D-PHENYLGLYCINOL wird in der Peptidsynthese häufig als Schutzgruppe für Aminosäuren während der Festphasenpeptidsynthese (SPPS) eingesetzt. Die Fmoc-Gruppe schützt die Aminfunktionalität von Aminosäuren, während gleichzeitig andere Reaktionen an verschiedenen Stellen des Moleküls ablaufen können. Dies ist entscheidend für die schrittweise Konstruktion von Peptidketten ohne unerwünschte Nebenreaktionen .

Hydrogelbildung

Diese Verbindung spielt eine bedeutende Rolle bei der Bildung von Hydrogelen, dreidimensionalen Netzwerken, die große Mengen an Wasser oder biologischen Flüssigkeiten aufnehmen können. Diese Hydrogele werden in verschiedenen biomedizinischen Anwendungen eingesetzt, z. B. in Medikamenten-Abgabesystemen und in der Gewebezüchtung .

Selbstassemblierung und Nanostrukturbildung

this compound-Derivate können sich zu Nanostrukturen selbstassemblieren, die für die Herstellung von Materialien mit spezifischen Eigenschaften für Anwendungen in der Nanotechnologie unerlässlich sind. Diese Nanostrukturen können zur Entwicklung neuer Materialien mit potenziellen Anwendungen in der Elektronik, Photonik und Biomedizin verwendet werden .

Antibakterielle Mittel

Es wurde festgestellt, dass Derivate von this compound eine antibakterielle Wirkung gegen verschiedene grampositive und gramnegative Bakterien zeigen. Diese Eigenschaft wird auf ihr tensidartiges Verhalten zurückgeführt, das die bakteriellen Membranen zerstört .

Amins Schutzgruppe

In der organischen Synthese wird die Fmoc-Gruppe häufig als Schutzgruppe für Amine verwendet. Dies ermöglicht selektive Reaktionen an anderen funktionellen Gruppen, ohne die Aminogruppe zu beeinflussen .

Wirkmechanismus

Target of Action

FMOC-D-PHENYLGLYCINOL, also known as this compound or N-Fmoc-D-Phenylglycinol, primarily targets the amino groups of amino acids . It is used as a protecting group in peptide synthesis . The role of this compound is to protect the amino groups during the synthesis process, preventing unwanted reactions that could interfere with the desired peptide sequence .

Mode of Action

The mode of action of this compound involves its interaction with the amino groups of amino acids . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This results in the formation of a carbamate, which protects the amino group during peptide synthesis . The compound is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for this removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound allows for the efficient synthesis of peptides, including ones of significant size and complexity . This is achieved through the protection of the amino groups, preventing unwanted reactions and ensuring the correct sequence of amino acids in the peptide .

Pharmacokinetics

It is known that the compound is stable under certain conditions, such as treatment with trifluoroacetic acid . This stability is important for its role in peptide synthesis .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The compound is base-labile, meaning it can be removed by a base . Therefore, the pH of the environment can influence its stability and efficacy . Additionally, temperature can affect the rate of reactions involving the compound .

Safety and Hazards

Zukünftige Richtungen

Fmoc-D-phenylglycinol and related compounds have potential applications in the field of drug delivery. For example, hydrogels formed from this compound have been evaluated as potential vehicles for drug delivery . Furthermore, the use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread, suggesting potential future applications in peptide synthesis .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSPGUSOQBNRU-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)

![[1,2,4]Triazolo[1,5-a]pyridin-5-ol](/img/structure/B1445918.png)

![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)

![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)

![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)

![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)

![1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1445937.png)